3-[({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]PHENYL METHYL ETHER
Description
“3-[({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]PHENYL METHYL ETHER” is a complex organic compound that features a triazole ring, an allyl group, and a phenyl ether moiety
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-5-13-26-22(15-28-20-11-9-19(10-12-20)17(2)3)24-25-23(26)29-16-18-7-6-8-21(14-18)27-4/h5-12,14,17H,1,13,15-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWMJHBINUJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]PHENYL METHYL ETHER” typically involves multiple steps, including the formation of the triazole ring, the introduction of the allyl group, and the attachment of the phenyl ether moiety. Common reagents and conditions used in these steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
Introduction of the allyl group: Allylation reactions using allyl halides and suitable bases.
Attachment of the phenyl ether moiety: Etherification reactions using phenols and alkyl halides.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-[({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]PHENYL METHYL ETHER” can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ether moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions on the phenyl ether moiety can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “3-[({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]PHENYL METHYL ETHER” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOLE: A simpler analog without the phenyl ether moiety.
3-[({4-ALLYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]PHENYL METHYL ETHER: A similar compound with a methoxy group instead of an isopropyl group.
Uniqueness
"3-[({4-ALLYL-5
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
